molecular formula C14H19N3O8S B2518778 1-Ethyl-4-((2-nitrophenyl)sulfonyl)piperazine oxalate CAS No. 313641-57-5

1-Ethyl-4-((2-nitrophenyl)sulfonyl)piperazine oxalate

Cat. No. B2518778
M. Wt: 389.38
InChI Key: JFPABTGZBZTTCH-UHFFFAOYSA-N
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Description

“1-Ethyl-4-((2-nitrophenyl)sulfonyl)piperazine” is a compound with the molecular formula C12H17N3O4S . It has an average mass of 299.346 Da and a monoisotopic mass of 299.093964 Da .


Synthesis Analysis

The synthesis of piperazine derivatives, such as “1-Ethyl-4-((2-nitrophenyl)sulfonyl)piperazine”, has been a topic of interest in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The InChI code for “1-Ethyl-4-((2-nitrophenyl)sulfonyl)piperazine” is 1S/C12H17N3O4S/c1-2-13-6-8-14(9-7-13)11-4-3-5-12(10-11)15(16)17/h3-5,10H,2,6-9H2,1H3 .


Physical And Chemical Properties Analysis

“1-Ethyl-4-((2-nitrophenyl)sulfonyl)piperazine” is a colorless to white to yellow solid or semi-solid or liquid . It should be stored in a dark place, sealed in dry, at room temperature .

Scientific Research Applications

Adenosine Receptor Antagonists

  • A study by Borrmann et al. (2009) developed 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, which are a new series of compounds related to 1-Ethyl-4-((2-nitrophenyl)sulfonyl)piperazine oxalate. These compounds were characterized as adenosine A2B receptor antagonists, displaying subnanomolar affinity and high selectivity. They are considered valuable for medicinal chemistry, particularly in the development of treatments for diseases related to adenosine receptors (Borrmann et al., 2009).

Synthesis of N-Heterocycles

  • Research by Matlock et al. (2015) involved synthesizing various N-heterocycles, such as piperazines, using α-phenylvinylsulfonium salts. This study is significant for organic chemistry, highlighting new methods for creating complex molecules that include structures similar to 1-Ethyl-4-((2-nitrophenyl)sulfonyl)piperazine oxalate (Matlock et al., 2015).

Derivatization Reagent for Liquid Chromatography

  • Wu et al. (1997) synthesized a new sulfonate reagent, 2-(2-naphthoxy)ethyl 2-[1-(4-benzyl)-piperazyl]ethanesulfonate, for analytical derivatization in liquid chromatography. This reagent is used to tag analytes for sensitive detection and can be related to the broader chemical family of 1-Ethyl-4-((2-nitrophenyl)sulfonyl)piperazine oxalate (Wu et al., 1997).

Hydrogen Sulfide Probe

  • Pak et al. (2016) developed a mitochondria-targeting hydrogen sulfide probe based on a piperazine-based naphthalimide scaffold, similar in structure to 1-Ethyl-4-((2-nitrophenyl)sulfonyl)piperazine oxalate. This probe is used for investigating biological functions and pathological roles of hydrogen sulfide in living systems (Pak et al., 2016).

Synthesis of Cyclic Hydroxamic Acids

  • A study by Hartenstein and Sicker (1993) involved the hydrogenation of ethyl 2-nitrophenyl oxalate, producing 4-hydroxy-2,3-dioxo-1,4-benzoxazine. This research demonstrates the utility of related compounds in synthesizing cyclic hydroxamic acids, which have applications in various fields including medicinal chemistry (Hartenstein & Sicker, 1993).

Safety And Hazards

The compound is classified under GHS07 for safety . The hazard statements include H302, H315, H319, and H335 . Precautionary measures include P261, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338 .

properties

IUPAC Name

1-ethyl-4-(2-nitrophenyl)sulfonylpiperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O4S.C2H2O4/c1-2-13-7-9-14(10-8-13)20(18,19)12-6-4-3-5-11(12)15(16)17;3-1(4)2(5)6/h3-6H,2,7-10H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFPABTGZBZTTCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-].C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-4-((2-nitrophenyl)sulfonyl)piperazine oxalate

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